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Compound of Interest

Bicyclo[4.2.0]octa-1,3,5-trien-3-
Compound Name:
amine

Cat. No.: B1365601

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, also known by its common synonym 4-
aminobenzocyclobutene, belongs to the benzocyclobutene (BCB) class of compounds. BCBs
are characterized by a benzene ring fused to a strained four-membered cyclobutane ring.[1][2]
This strained system imparts unique chemical reactivity, making BCB and its derivatives highly
valuable building blocks in organic synthesis.[1][3][4]

Upon heating, the cyclobutene ring can undergo a thermally induced, conrotatory ring-opening
to form a highly reactive o-xylylene intermediate.[2] This intermediate readily participates in
cycloaddition reactions, providing a powerful tool for constructing complex polycyclic and
heterocyclic systems. This reactivity has positioned BCB derivatives as critical components in
the development of high-performance polymers with exceptional thermal stability and low
dielectric constants, which are essential for the microelectronics industry.[5][6][7] Furthermore,
the rigid and unigue conformational structure of the BCB scaffold has been incorporated into
various pharmacologically active molecules, including the approved heart-failure medication
ivabradine, highlighting its importance in medicinal chemistry.[2][3][4] Understanding the
fundamental properties of functionalized BCBs, such as the title amine, beginning with its
molecular weight, is the first step toward harnessing their synthetic potential.

Core Physicochemical Properties

The foundational characteristics of any chemical compound begin with its molecular formula
and weight. These values are intrinsic to its identity and are prerequisites for stoichiometric
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calculations in synthesis, analytical characterization, and formulation.

Molecular Formula and Weight

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine has the molecular formula CsHoN.[8][9][10] The
molecular weight is calculated from the sum of the atomic weights of its constituent atoms
(Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

e (8x12.011) + (9 x 1.008) + (1 x 14.007) = 119.16 g/mol

This calculated value is the monoisotopic mass, which is critical for high-resolution mass
spectrometry analysis. Public chemical databases confirm this molecular weight.[8][11][12]

Data Summary

For ease of reference, the key identifying information and properties of Bicyclo[4.2.0]octa-
1,3,5-trien-3-amine are summarized in the table below.

Property Value Source

bicyclo[4.2.0]octa-1(6),2,4-
IUPAC Name ] ] PubChem|[8]
trien-3-amine

Synonyms 4-Aminobenzocyclobutene PubChem|[8]

CAS Number 55716-66-0 PubChem|[8], Sigma-Aldrich
Molecular Formula CsHsN PubChem|[8], Sigma-Aldrich
Molecular Weight 119.16 g/mol PubChem[8], BLD Pharm[11]
Physical Form Solid or semi-solid Sigma-Aldrich

Purity Typically 295% Sigma-Aldrich

Synthesis and Verification Workflow

The synthesis of BCB derivatives has historically been challenging.[3][4] However, recent
advancements, particularly in palladium-catalyzed C-H activation, have provided more
accessible routes.[3][13] A conceptual workflow for obtaining and verifying the target compound
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is outlined below. The trustworthiness of the final product hinges on a rigorous, self-validating
system of synthesis followed by purification and comprehensive characterization.

Conceptual Synthetic Pathway

A plausible, though conceptual, laboratory synthesis of 4-aminobenzocyclobutene could
proceed via a two-step sequence starting from benzocyclobutene:

 Nitration: Electrophilic aromatic substitution of benzocyclobutene with a nitrating agent (e.g.,
a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the aromatic ring,
yielding 4-nitrobenzocyclobutene. Reaction conditions would need to be carefully controlled
to manage regioselectivity and prevent unwanted side reactions.

¢ Reduction: The resulting nitro-substituted intermediate would then be reduced to the primary
amine. This transformation is commonly achieved using reducing agents such as tin(ll)
chloride in hydrochloric acid, or through catalytic hydrogenation with a metal catalyst like
palladium on carbon (Pd/C).

Following the reaction, the crude product would require purification, typically via column
chromatography, to isolate the target amine.

Experimental Workflow Diagram

The logical flow from synthesis to final verification is a critical process. The following diagram
illustrates the necessary steps to ensure the identity and purity of the synthesized
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine.
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Caption: Workflow for the synthesis and analytical verification of Bicyclo[4.2.0]octa-1,3,5-
trien-3-amine.

Experimental Confirmation of Molecular Weight

While the molecular weight can be calculated theoretically, it must be confirmed experimentally.
Mass spectrometry is the definitive technique for this purpose, with NMR spectroscopy serving
to validate the underlying chemical structure.

Mass Spectrometry Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For a compound like
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, electrospray ionization (ESI) is a common technique
used in positive ion mode. The amine group is readily protonated, forming a pseudomolecular
ion [M+H]*.

o Expected m/z: 119.16 (M) + 1.008 (H*) =120.17

High-resolution mass spectrometry (HRMS) can measure this value to four or more decimal
places, providing unequivocal confirmation of the elemental composition (CsHoN).

Step-by-Step Protocol: Molecular Weight Verification by
ESI-MS

This protocol describes a self-validating system for confirming the molecular weight of the
synthesized product.

e Sample Preparation:
o Accurately weigh approximately 1 mg of the purified product.

o Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create
a 1 mg/mL stock solution.

o Prepare a dilute working solution (e.g., 10 ug/mL) by diluting the stock solution with a
50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in
the protonation of the analyte.
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e Instrument Setup (Typical ESI-MS Parameters):

o Calibrate the mass spectrometer using a known calibration standard to ensure mass
accuracy.

o Set the ion source to positive electrospray ionization (ESI+).
o Set the mass analyzer to scan a relevant range, for example, m/z 50-300.

o Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 pL/min)
using a syringe pump.

o Data Acquisition and Analysis:
o Acquire the mass spectrum.

o Examine the spectrum for a prominent peak at or very near the calculated m/z for the
[M+H]* ion (120.17).

o If using HRMS, confirm that the measured mass is within a narrow tolerance (e.g., <5
ppm) of the theoretical mass for CsHioN*.

o The presence of this peak with the correct high-resolution mass provides definitive
confirmation of the compound's molecular weight and elemental formula.

Structural Confirmation by NMR Spectroscopy

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the
specific arrangement of atoms. The *H and 13C NMR spectra provide a unique fingerprint of the
molecule. Based on known spectra of benzocyclobutene derivatives, the following
characteristic signals would be expected:[14][15][16]

e 1H NMR:

o Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the
benzene ring.
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o Signals in the aliphatic region (approx. 3.0-3.5 ppm) corresponding to the four protons of
the cyclobutane ring, likely appearing as a singlet or a complex multiplet.

o Abroad signal for the amine (-NH2) protons.

e 1BBC NMR:

o Signals in the aromatic region (approx. 120-150 ppm) for the six carbons of the benzene
ring.

o Asignal in the aliphatic region (approx. 30 ppm) for the two CH:z carbons of the
cyclobutane ring.

Confirmation of this pattern validates the CsHoN structure, thereby reinforcing the accuracy of
the calculated molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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